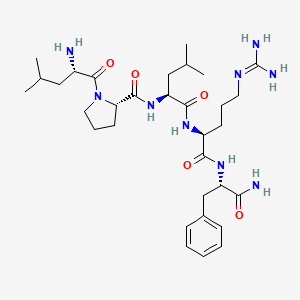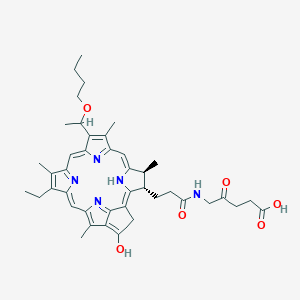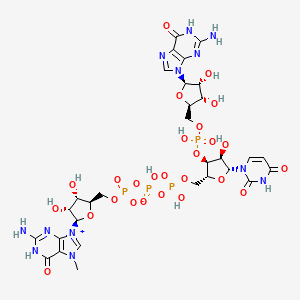
KRAS G12D inhibitor 8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KRAS G12D inhibitor 8 is a small molecule designed to target the KRAS G12D mutation, which is a prevalent oncogenic driver in various cancers, particularly pancreatic ductal adenocarcinoma. This mutation results in the substitution of glycine with aspartic acid at position 12 of the KRAS protein, leading to continuous activation of downstream signaling pathways that promote cancer cell proliferation and survival .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12D inhibitor 8 involves multiple steps, including the formation of key intermediates and final coupling reactions. One common approach is the use of structure-based virtual screening and molecular dynamics simulations to identify potential lead compounds . The synthetic route typically involves:
Formation of the core scaffold: This step includes the construction of the central molecular framework, often through cyclization reactions.
Functionalization: Introduction of functional groups that enhance binding affinity and specificity to the KRAS G12D protein.
Final coupling: The final step involves coupling the functionalized intermediates to form the complete inhibitor molecule.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions (e.g., temperature, solvent, catalysts), and implementing purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
KRAS G12D inhibitor 8 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
KRAS G12D inhibitor 8 has significant applications in scientific research, particularly in the fields of:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS G12D mutations.
Biology: Employed in cellular and molecular biology to investigate the role of KRAS G12D in cell signaling and cancer progression.
Industry: Utilized in the development of targeted cancer therapies and precision medicine approaches.
Mécanisme D'action
KRAS G12D inhibitor 8 exerts its effects by binding to the KRAS G12D protein and preventing its interaction with downstream effectors such as RAF1. This inhibition disrupts the nucleotide exchange process and blocks the activation of signaling pathways like MAPK and PI3K, ultimately leading to reduced cancer cell proliferation and survival .
Comparaison Avec Des Composés Similaires
KRAS G12D inhibitor 8 is unique in its high specificity and potency against the KRAS G12D mutation. Similar compounds include:
These compounds share similar mechanisms of action but differ in their chemical structures and binding affinities, highlighting the uniqueness of this compound in targeting the KRAS G12D mutation .
Propriétés
Formule moléculaire |
C32H38BrFN6O2 |
|---|---|
Poids moléculaire |
637.6 g/mol |
Nom IUPAC |
5-bromo-4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-2-[[1-[[(3R)-3-fluoropyrrolidin-1-yl]methyl]cyclopropyl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]naphthalen-2-ol |
InChI |
InChI=1S/C32H38BrFN6O2/c33-26-3-1-2-20-12-24(41)13-28(29(20)26)39-11-7-25-27(17-39)36-31(37-30(25)40-15-22-4-5-23(16-40)35-22)42-19-32(8-9-32)18-38-10-6-21(34)14-38/h1-3,12-13,21-23,35,41H,4-11,14-19H2/t21-,22?,23?/m1/s1 |
Clé InChI |
WVLFHNZKPFLBQZ-DDRJZQQSSA-N |
SMILES isomérique |
C1CN(C[C@@H]1F)CC2(CC2)COC3=NC4=C(CCN(C4)C5=C6C(=CC(=C5)O)C=CC=C6Br)C(=N3)N7CC8CCC(C7)N8 |
SMILES canonique |
C1CC2CN(CC1N2)C3=NC(=NC4=C3CCN(C4)C5=C6C(=CC(=C5)O)C=CC=C6Br)OCC7(CC7)CN8CCC(C8)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


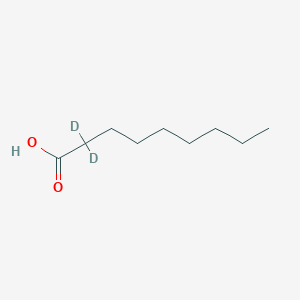


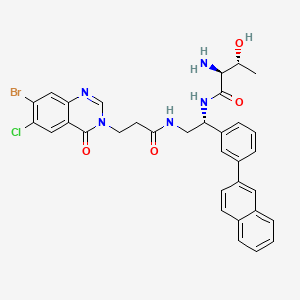
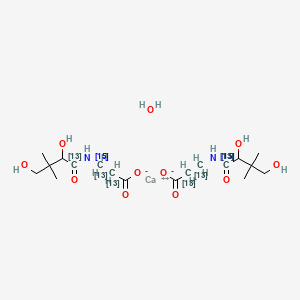
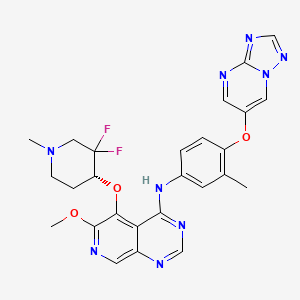

![[2-(3-Octoxyphenyl)-1-phosphonoethyl]phosphonic acid](/img/structure/B12404978.png)
